3,7-Dimethylnona-2,6-dienenitrile
Overview
Description
3,7-Dimethylnona-2,6-dienenitrile (3,7-DMNDN) is an organic compound belonging to the class of nitriles. It is a nitrogenous compound with a molecular formula of C9H11N and a molecular weight of 135.19 g/mol. 3,7-DMNDN is a colorless liquid with a faint odor. It is used in organic synthesis and as a reagent in the synthesis of other organic compounds. It is also used as a catalyst in the production of polymers and as an intermediate in the manufacture of pharmaceuticals.
Scientific Research Applications
Catalysis and Chemical Synthesis
3,7-Dimethylnona-2,6-dienenitrile and its derivatives play a significant role in catalysis and chemical synthesis. For instance, a study demonstrated the synthesis of 2,6-Dimethylnaphthalene (2,6-DMN), an important chemical for producing polyethylenenaphthalate and polybutylene naphthalate, via methylation over metal-loaded beta zeolite catalysts. This method presented an alternative to the complex and costly traditional synthesis of 2,6-DMN (Güleç, Sher, & Karaduman, 2018).
Chemical Reactions and Properties
In a different context, the properties and reactions of derivatives of 3,7-Dimethylnona-2,6-dienenitrile have been explored. For example, the reaction of 1,1,3,3-tetrakis(dimethylamino)-1Λ5,3Λ5-diphosphete with acetonitrile yielded a product that contributed to the understanding of certain chemical properties and reaction mechanisms (Fluck, Neumüller, Heckmann, & Riffel, 1987).
Applications in Material Science
In the field of material science, large π-conjugated α-cyanostilbene derivatives have been synthesized using derivatives of 3,7-Dimethylnona-2,6-dienenitrile. These compounds were used as colorimetric sensors for detecting volatile acids and organic amine gases, showcasing the potential of these derivatives in developing new functional materials (Cao et al., 2020).
Natural Product Synthesis and Analysis
The derivatives of 3,7-Dimethylnona-2,6-dienenitrile have been identified in the synthesis and analysis of natural products. For instance, a chromene derivative related to this compound was isolated from the brown alga Homoeostrichus formosana, highlighting its presence in natural sources and potential biological activities (Fang et al., 2014).
Analytical Chemistry
In analytical chemistry, the structural analysis and synthesis of certain derivatives of 3,7-Dimethylnona-2,6-dienenitrile have contributed to understanding molecular structures and bonding characteristics. This includes studies involving X-ray crystallographic analysis and NMR studies, aiding in the elucidation of molecular behavior (George et al., 1998).
properties
IUPAC Name |
3,7-dimethylnona-2,6-dienenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJVLXVXNFUSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCCC(=CC#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052296 | |
Record name | 3,7-Dimethyl-2,6-nonadienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,6-Nonadienenitrile, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,7-Dimethylnona-2,6-dienenitrile | |
CAS RN |
61792-11-8 | |
Record name | 3,7-Dimethyl-2,6-nonadienenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61792-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-2,6-nonadienenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Nonadienenitrile, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyl-2,6-nonadienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethylnona-2,6-dienenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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